molecular formula C14H24N2 B092297 N,N'-Di-sec-butyl-p-phenylenediamine CAS No. 101-96-2

N,N'-Di-sec-butyl-p-phenylenediamine

Cat. No.: B092297
CAS No.: 101-96-2
M. Wt: 220.35 g/mol
InChI Key: FSWDLYNGJBGFJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N’-Di-sec-butyl-p-phenylenediamine, also known as Antioxidant 22, primarily targets oxidative processes in various substances . It is particularly effective in preventing oxidation in substances with a high content of olefins, such as cracked or pyrolysis gasoline .

Mode of Action

Antioxidant 22 acts by interrupting the oxidation process . Oxidation is a chain reaction that, once started, can result in the degradation of the substance. Antioxidant 22 works by donating hydrogen atoms to free radicals, which are often the initiators of the oxidation process. By doing so, it neutralizes these free radicals, preventing them from extracting hydrogen from the substance and thus interrupting the oxidation chain reaction .

Biochemical Pathways

It is known that it affects theoxidation pathway by preventing the formation of peroxides and other oxidative degradation products .

Pharmacokinetics

It is known to be a skin sensitizer and can be absorbed through the skin . Its impact on bioavailability would depend on the specific context and substance it is used with.

Result of Action

The primary result of Antioxidant 22’s action is the prevention of oxidative degradation . This can help to maintain the quality and stability of the substance it is added to, preventing changes in color, consistency, or performance that can occur due to oxidation .

Action Environment

The efficacy and stability of Antioxidant 22 can be influenced by various environmental factors. For example, it may be less effective at high temperatures, which can accelerate the oxidation process. Additionally, exposure to light or certain chemicals may also affect its stability .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules due to its aromatic amine structure . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.

Cellular Effects

It is known to be a skin sensitizer and can be absorbed through the skin . This suggests that it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions .

Dosage Effects in Animal Models

It is known to be toxic , suggesting that high doses could have adverse effects.

Metabolic Pathways

Given its chemical structure, it is likely to be metabolized by the liver and excreted in the urine .

Transport and Distribution

Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute widely throughout the body .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell, such as the cell membrane .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-sec-butyl-p-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-N,4-N-di(butan-2-yl)benzene-1,4-diamine
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InChI

InChI=1S/C14H24N2/c1-5-11(3)15-13-7-9-14(10-8-13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3
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InChI Key

FSWDLYNGJBGFJH-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)NC1=CC=C(C=C1)NC(C)CC
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Molecular Formula

C14H24N2
Record name N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID7024956
Record name N,N'-Bis(1-methylpropyl)-1,4-benzenediamine
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Molecular Weight

220.35 g/mol
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Physical Description

N,n'-di-sec-butyl-p-phenylenediamine appears as amber to red or dark reddish black liquid. (NTP, 1992), Liquid, Pale yellow or amber to red liquid; mp = 18 deg C; [HSDB] Dark red liquid; [MSDSonline]
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Boiling Point

98 °C @ 26.6 Pa
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Flash Point

285 °F (NTP, 1992), 270 °F (132 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in gasoline, absolute ethanol and benzene; insoluble in water or caustic solutions, Insoluble in water; soluble in hydrocarbon solvents
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Density

0.94 to 0.95 at 75 °F (NTP, 1992), 0.94 kg/l @ 20 °C
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Vapor Pressure

85.3 mmHg at 100 °F (NTP, 1992), 0.00156 [mmHg]
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Color/Form

Amber to red liquid, Reddish-brown liquid, Pale yellow oil

CAS No.

101-96-2
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Melting Point

64 °F (NTP, 1992), 18 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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